![molecular formula C24H32N4O4S B2408386 N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide CAS No. 1215613-74-3](/img/structure/B2408386.png)
N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H32N4O4S and its molecular weight is 472.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Killing of Bacterial Persisters
One study demonstrates the potential of a compound, identified as "3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10)," in selectively killing bacterial persisters that tolerate antibiotic treatment without affecting normal antibiotic-sensitive cells. This compound caused reversion of persisters to antibiotic-sensitive cells, representing a novel approach to bacterial persistence and antibiotic resistance (Kim et al., 2011).
CB1 Cannabinoid Receptor Binding Affinity
Another study focused on methoxy- and fluorine-substituted analogs of a compound for developing tracers for medical imaging, specifically targeting the CB1 cannabinoid receptor. These analogs demonstrated affinities comparable to the reference antagonist, suggesting potential in biological imaging studies (Tobiishi et al., 2007).
Serotonin Receptor Antagonist
Research on N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-N-(2- pyridinyl)cyclohexanecarboxamide trihydrochloride (WAY-100635) has shown it to be a potent and selective 5-HT1A receptor antagonist. This indicates the compound's potential in neuropsychological and neuropharmacological research, highlighting the relevance of methoxyphenyl compounds in targeting serotonin receptors (Craven et al., 1994).
Mechanism of Action
Target of Action
Similar piperidine derivatives have been known to interact with dna . They bind with DNA, thereby altering DNA replication and inhibiting the growth of tumor cells .
Mode of Action
The compound interacts with its targets, primarily DNA, and induces changes in their structure and function. It is suggested that the presence of electron donating and withdrawing groups at positions 2, 3, and 4 of the phenyl ring of the side chain may determine their potency as anticancer agents .
Biochemical Pathways
The compound affects the biochemical pathways related to DNA replication and tumor growth. It exerts both anti-angiogenic and cytotoxic effects . Anti-angiogenic effects involve the inhibition of new blood vessel formation, thereby starving the tumor cells of nutrients. The cytotoxic effects involve direct damage to the tumor cells, leading to their death .
Result of Action
The compound has shown significant anti-angiogenic and DNA cleavage activities . It efficiently blocked the formation of blood vessels in vivo in a chick chorioallantoic membrane (CAM) model . It also exhibited differential migration and band intensities in DNA binding/cleavage assays .
properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-(3-piperidin-1-ylsulfonylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N4O4S/c1-32-21-9-7-19(8-10-21)18-26-24(29)20-11-16-27(17-12-20)23-22(6-5-13-25-23)33(30,31)28-14-3-2-4-15-28/h5-10,13,20H,2-4,11-12,14-18H2,1H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUAUFHGNFUFRPG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=CC=N3)S(=O)(=O)N4CCCCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-ethylphenyl)ethanone](/img/structure/B2408304.png)
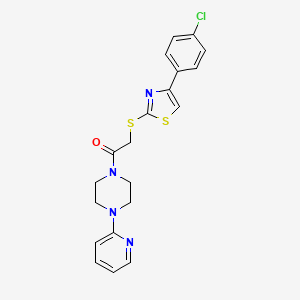
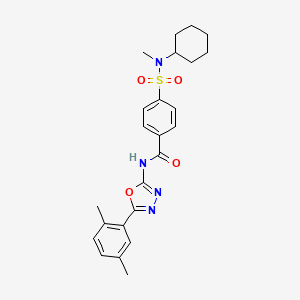
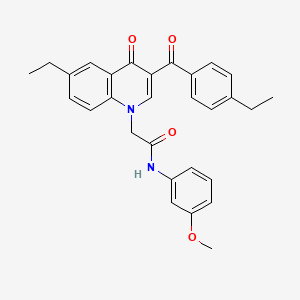
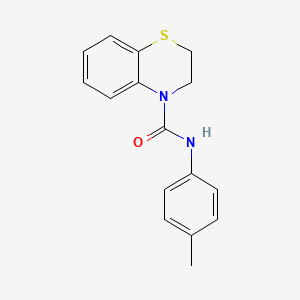
![Methyl 2-[[2-(4-methoxyphenyl)-5-methylpyrazol-3-yl]amino]acetate](/img/structure/B2408309.png)
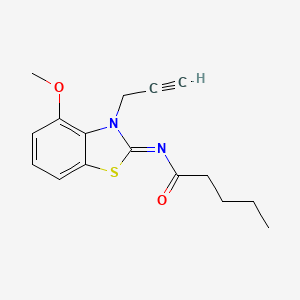
![2-(2,4-dichlorophenoxy)-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2408312.png)
![7-Chloro-1-methyl-1H-pyrazolo[4,3-B]pyridine](/img/structure/B2408315.png)
![2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2408316.png)
![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-3-carboxylate](/img/structure/B2408320.png)
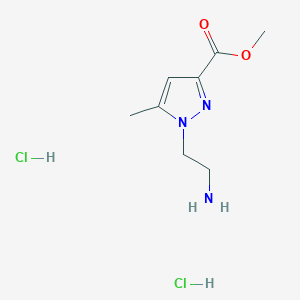

![Methyl 3-[[(4-methylphenyl)sulfonylamino]carbamothioylamino]thiophene-2-carboxylate](/img/structure/B2408325.png)